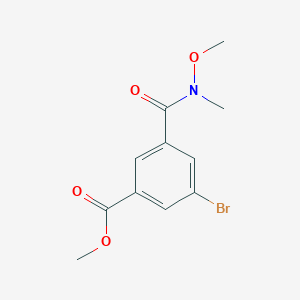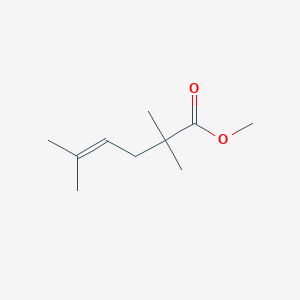![molecular formula C10H15N3O3 B8704815 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine](/img/structure/B8704815.png)
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a methoxy group linked to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a pyrimidine derivative under specific conditions. The reaction may require the use of a base such as potassium tert-butoxide to facilitate the formation of the methoxy linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the dioxolane moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyrimidine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives and dioxolane-containing molecules. Examples are:
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Uniqueness
What sets 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine apart is its unique combination of a pyrimidine ring and a dioxolane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H15N3O3 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-12-4-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
XDPCTCHIKHASBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)COC2=NC=CC(=N2)N)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8704774.png)

![7-(2-Methoxyethoxy)imidazo[1,2-a]pyridine](/img/structure/B8704780.png)

![1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 2-[2-(9-bromo-8,9,10,11-tetrahydro-8-oxo-5H-benzo[d]naphtho[2,3-b]pyran-3-yl)-2-oxoethyl] 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B8704795.png)



![Pyrido[3,4-d]pyrimidin-4-yl-hydrazine](/img/structure/B8704807.png)
![(4'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8704829.png)


![Methyl 4-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B8704844.png)
